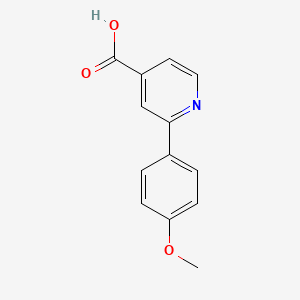

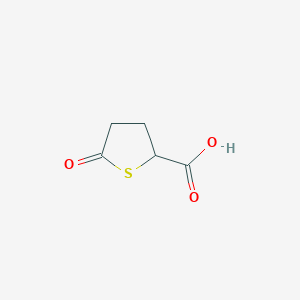

tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate (TBHEC) is a novel compound that has been studied in recent years for its potential applications in scientific research. TBHEC is a derivative of carbamate, a type of organic compound that can act as a catalyst or inhibitor in various biochemical and physiological processes. TBHEC has shown to be particularly useful in the fields of drug discovery and development, as it can be used to synthesize various drugs. It has also been studied for its potential to act as a ligand in various biochemical and physiological processes, as well as its ability to act as a prodrug.

Aplicaciones Científicas De Investigación

Synthesis and Transformation in Organic Chemistry

Tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate is significant in the field of organic chemistry, particularly in synthesis and transformation processes. Guinchard, Vallée, and Denis (2005) demonstrated that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related compound, can be prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, illustrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure and Hydrogen Bond Analysis

The study of the molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, a compound analogous to tert-butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate, revealed the presence of intramolecular C—H⋯O hydrogen bonds. This suggests potential applications in understanding molecular interactions and designing new molecules with specific properties (Xiao-Guang Bai & Ju-Xian Wang, 2014).

Application in Enantioselective Synthesis

The compound's relevance extends to enantioselective synthesis, as shown by the preparation of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. This process involves acylation, nucleophilic substitution, and reduction, highlighting its role in synthesizing biologically active compounds like omisertinib (AZD9291) (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).

Role in Enzymatic Processes

Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a structurally related compound, was achieved through lipase-catalyzed transesterification. This research underlines the potential for such compounds in enzymatic processes, leading to optically pure enantiomers, crucial in pharmaceutical and chemical industries (Leandro Piovan, Monica D. Pasquini, & L. Andrade, 2011).

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethylsulfonyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5S/c1-9(2,3)15-8(12)10-4-6-16(13,14)7-5-11/h11H,4-7H2,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYGDWGGIGRORN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=O)(=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)

![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)

![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)